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Compound of Interest

Compound Name:
4-(2-Fluorobenzoyl)piperidine

hydrochloride

Cat. No.: B104857 Get Quote

Fluorobenzoyl piperidine derivatives are a cornerstone of antipsychotic drug development,

particularly as antagonists for dopamine D2 and serotonin 5-HT2A receptors.[1][3] The balance

of activity at these receptors is crucial for achieving antipsychotic efficacy while minimizing

extrapyramidal side effects.[3] The 4-(p-fluorobenzoyl)piperidine fragment is considered a

constrained analogue of the butyrophenone pharmacophore, critical for ligand orientation at the

5-HT2A receptor.[1]

Several compounds have been developed that demonstrate high affinity for these receptors.

For instance, certain aminoalkylbenzofuran-4-ones incorporating the p-fluorobenzoyl moiety

show remarkable binding to 5-HT2A receptors with pKi values ranging from 7.59 to 7.76, while

displaying low affinity for D2 and 5-HT2C receptors.[1] Another study describes novel

benzoxazole-piperidine derivatives with high affinities for DA D2, 5-HT1A, and 5-HT2A

receptors, positioning them as promising multi-target antipsychotic candidates.[4]
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Compound Class Target Receptors
Quantitative Data
(pKi / Ki)

Reference

Aminoalkylbenzofuran

-4-ones
5-HT2A pKi: 7.59 - 7.76 [1]

Benzoxazole-

piperidine derivatives
D2, 5-HT1A, 5-HT2A

High Affinity (Specific

Ki values not detailed

in abstract)

[4]

Fused Tricyclic

Piperidines

D2, D3, 5-HT1A, 5-

HT2A, 5-HT6

High Affinity (Specific

Ki values not detailed

in abstract)

[5]

Signaling Pathway: Atypical Antipsychotic Mechanism
The therapeutic effect of many atypical antipsychotics is attributed to their combined

antagonism of dopamine D2 receptors in the mesolimbic pathway and serotonin 5-HT2A

receptors in the prefrontal cortex. This dual action is believed to alleviate positive symptoms of

psychosis while potentially improving negative and cognitive symptoms.
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Caption: Mechanism of atypical antipsychotics targeting 5-HT2A and D2 receptors.

Neuroprotective Activity: Alzheimer's Disease
Targets
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The piperidine nucleus is a promising scaffold for developing treatments for neurodegenerative

conditions like Alzheimer's disease (AD).[6] Fluorobenzoyl piperidine derivatives have been

investigated as inhibitors of key enzymes implicated in AD pathology, such as γ-secretase and

acetylcholinesterase (AChE).

γ-Secretase is an enzyme complex responsible for the final cleavage of the amyloid precursor

protein (APP), which produces the amyloid-beta (Aβ42) peptide that aggregates to form

plaques in the brain.[7] Inhibition of γ-secretase is a therapeutic strategy to prevent the

formation of these neurotoxic plaques.[7] Additionally, inhibiting AChE, the enzyme that breaks

down the neurotransmitter acetylcholine, is a symptomatic treatment for AD.[8][9]

Quantitative Data: Enzyme Inhibition
Compound Class Target Enzyme

Quantitative Data
(IC₅₀)

Reference

N-Benzyl piperidine

derivatives

Acetylcholinesterase

(AChE)
3.22 - 6.89 µM [9]

N-Benzyl piperidine

derivatives

Histone Deacetylase

(HDAC)
0.17 - 0.45 µM [9]

N'-(4-benzylpiperidin-

1-yl)alkylamines

Acetylcholinesterase

(AChE)
2.13 - 6.83 nM [10]

Signaling Pathway: Amyloid Precursor Protein (APP)
Processing
The amyloidogenic pathway begins with the cleavage of APP by β-secretase, followed by

cleavage from γ-secretase. Inhibiting γ-secretase prevents the release of the Aβ42 fragment,

the primary component of amyloid plaques.
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Caption: Amyloidogenic pathway and the inhibitory action on γ-secretase.

Antimicrobial and Antifungal Activity
Derivatives of fluorobenzoyl piperidine have demonstrated notable activity against various

bacterial and fungal strains. One study investigated a library of 1-fluorobenzoyl-4-

arylthiosemicarbazides, finding that trifluoromethyl derivatives were active against both

reference strains and pathogenic methicillin-resistant Staphylococcus aureus (MRSA) clinical

isolates.[11]
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Quantitative Data: Minimum Inhibitory Concentrations
(MIC)

Compound Class Target Organism(s)
Quantitative Data
(MIC, µg/mL)

Reference

1-Fluorobenzoyl-4-

arylthiosemicarbazide

s

MRSA, S. aureus 7.82 - 31.25 [11]

N-arylbutenyl

piperidines

Various bacteria and

fungi

Marked activity

(specific values not

detailed in abstract)

[12]

Piperidin-4-one

derivatives

Various bacteria and

fungi

Significant activity

(specific values not

detailed in abstract)

[13]

Experimental Workflow: Antimicrobial Susceptibility
Testing
The minimum inhibitory concentration (MIC) is typically determined using a serial microdilution

assay, a standard method for assessing antimicrobial activity.
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Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Other Notable Biological Activities
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The versatile fluorobenzoyl piperidine scaffold has been explored for a range of other

therapeutic applications.

Monoacylglycerol Lipase (MAGL) Inhibition: Second-generation benzoylpiperidine

derivatives have been developed as reversible MAGL inhibitors. The addition of a second

fluorine atom in the para position to the amide moiety was found to increase the inhibition

potency significantly, with some compounds showing IC50 values in the nanomolar range.

[14]

Anticancer Activity: Antipsychotic drugs from the diphenylbutylpiperidine class, which share

structural similarities, have been shown to inhibit cancer cell proliferation and induce

apoptosis in various cancer models, including breast cancer and glioma.[15] This suggests a

potential for repurposing or developing new fluorobenzoyl piperidine derivatives as

anticancer agents.[15][16]

Leishmanicidal Activity: A series of piperidine-benzodioxole ester and carbamate derivatives

were synthesized and evaluated for activity against Leishmania amazonensis. A nitro

derivative of this class showed the highest activity with an IC50 of 17.24 µM and low toxicity

against human cells.[17]

Detailed Experimental Protocols
In Vitro MAGL Inhibition Assay
This protocol is based on the methodology for evaluating MAGL inhibitors.[14]

Enzyme Preparation: Recombinant human MAGL is used.

Substrate: 4-Nitrophenyl acetate (4-NPA) is used as the substrate. The hydrolysis of 4-NPA

by MAGL produces the chromogenic product 4-nitrophenol.

Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.4).

Procedure: a. The test compounds (fluorobenzoyl piperidine derivatives) are pre-incubated

with the MAGL enzyme in the assay buffer for a defined period (e.g., 15 minutes) at room

temperature. b. The reaction is initiated by adding the 4-NPA substrate. c. The increase in

absorbance at 405 nm, corresponding to the formation of 4-nitrophenol, is monitored over
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time using a spectrophotometer or plate reader. d. A control reaction without the inhibitor is

run in parallel.

Data Analysis: The rate of reaction is calculated from the linear portion of the absorbance

curve. The percentage of inhibition is determined for each compound concentration. The

IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is

calculated by fitting the data to a dose-response curve.

Antimicrobial Microdilution Assay
This is a standard protocol for determining the Minimum Inhibitory Concentration (MIC) of a

compound.[11]

Media Preparation: Cation-adjusted Mueller-Hinton broth is typically used for bacteria, and

RPMI-1640 medium for fungi.

Inoculum Preparation: A suspension of the test microorganism is prepared and adjusted to a

standardized concentration (e.g., 0.5 McFarland standard, which corresponds to

approximately 1.5 x 10⁸ CFU/mL).

Compound Dilution: The test compound is serially diluted (usually two-fold) in the wells of a

96-well microtiter plate using the appropriate broth.

Inoculation: Each well is inoculated with the standardized microbial suspension, resulting in a

final concentration of approximately 5 x 10⁵ CFU/mL.

Controls: Positive (broth + inoculum, no compound) and negative (broth only) controls are

included. A known antibiotic (e.g., ciprofloxacin, cefuroxime) is used as a reference standard.

[11]

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours

for bacteria).

Result Interpretation: The MIC is determined as the lowest concentration of the compound at

which no visible growth (turbidity) of the microorganism is observed.

MTT Assay for Cytotoxicity/Anticancer Activity
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This colorimetric assay is used to assess cell metabolic activity and, by extension, cell viability

and proliferation.[16]

Cell Culture: Cancer cell lines (e.g., MDA-MB-231, HeLa) are cultured in appropriate media

and seeded into 96-well plates at a specific density (e.g., 5,000 cells/well).[16] The cells are

allowed to adhere overnight.

Compound Treatment: Cells are treated with various concentrations of the fluorobenzoyl

piperidine derivatives for a specified duration (e.g., 48 or 72 hours).

MTT Addition: After treatment, the media is removed, and a solution of MTT (3-(4,5-

dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. The plate is

incubated for 2-4 hours.

Formazan Solubilization: Viable cells with active mitochondrial dehydrogenases reduce the

yellow MTT to purple formazan crystals. A solubilizing agent (e.g., DMSO, isopropanol) is

added to dissolve the crystals.

Absorbance Reading: The absorbance of the resulting purple solution is measured at a

specific wavelength (typically 570 nm) using a microplate reader.

Data Analysis: The absorbance is directly proportional to the number of viable cells. The

percentage of cell viability relative to an untreated control is calculated for each

concentration. The IC50 value (concentration required to inhibit 50% of cell proliferation) is

determined.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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